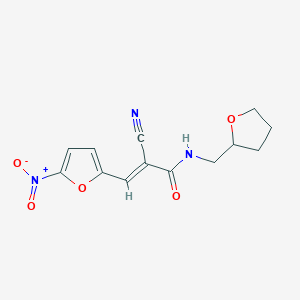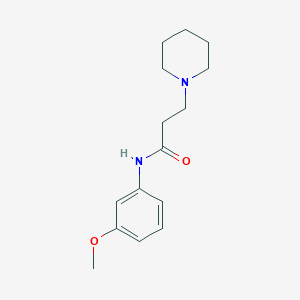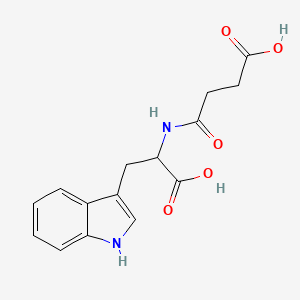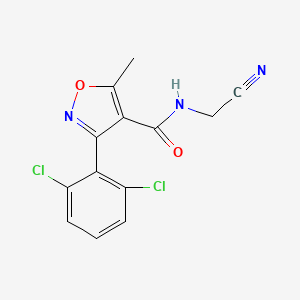![molecular formula C9H7ClN4 B14920627 N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine CAS No. 5295-14-7](/img/structure/B14920627.png)
N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine typically involves the condensation of 4-chlorobenzaldehyde with 4H-1,2,4-triazol-3-amine. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. The reaction can be represented as follows:
4-Chlorobenzaldehyde+4H-1,2,4-triazol-3-amine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl ring’s chlorinated substituent enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Bromophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine
- N-[(4-Fluorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine
- N-[(4-Methylphenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine
Uniqueness
N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
5295-14-7 |
|---|---|
Molecular Formula |
C9H7ClN4 |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine |
InChI |
InChI=1S/C9H7ClN4/c10-8-3-1-7(2-4-8)5-11-9-12-6-13-14-9/h1-6H,(H,12,13,14)/b11-5+ |
InChI Key |
WQPATOORNHONHN-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C2=NC=NN2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=NC=NN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B14920548.png)

![(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methylanilino)-1,3-thiazol-4-one](/img/structure/B14920563.png)

![4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-N-(2-methylphenyl)-3-nitrobenzamide](/img/structure/B14920576.png)
![1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}azepane](/img/structure/B14920580.png)
![4-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}phenyl acetate](/img/structure/B14920583.png)
![2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14920587.png)

![5-[(1-methyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14920598.png)
![N-benzyl-N-methyl-1-[(2-methylphenyl)methyl]piperidin-4-amine](/img/structure/B14920601.png)
![2-{4-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B14920606.png)


